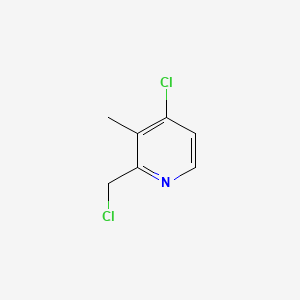

4-Chloro-2-(chloromethyl)-3-methylpyridine

Description

4-Chloro-2-(chloromethyl)-3-methylpyridine (CAS 152402-97-6) is a halogenated pyridine derivative with the molecular formula C₇H₈Cl₃N and a molecular weight of 212.50 g/mol (as its hydrochloride salt). It is primarily utilized as a synthetic intermediate in pharmaceuticals, notably as an impurity in proton pump inhibitors like Lansoprazole and Rabeprazole . The compound is hygroscopic and requires storage under inert atmosphere at 2–8°C. Its hazard profile includes H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage), necessitating careful handling .

Properties

IUPAC Name |

4-chloro-2-(chloromethyl)-3-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-5-6(9)2-3-10-7(5)4-8/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUFKURTVOBEOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467722 | |

| Record name | Pyridine, 4-chloro-2-(chloromethyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168167-48-4 | |

| Record name | Pyridine, 4-chloro-2-(chloromethyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-3-methylpyridine typically involves the chlorination of 2-(chloromethyl)-3-methylpyridine. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)-3-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO₄).

Reduction: The compound can be reduced to form 2-(chloromethyl)-3-methylpyridine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: 4-Chloro-2-(chloromethyl)-3-carboxypyridine.

Reduction: 2-(Chloromethyl)-3-methylpyridine.

Scientific Research Applications

Synthesis and Production

4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride is typically synthesized through the chlorination of 2-methyl-3-pyridinemethanol, using chlorinating agents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in an inert solvent, such as dichloromethane or chloroform. Industrial production may involve continuous flow processes and automated systems to ensure high yield, purity, efficiency, and safety.

Scientific Research Applications

This compound serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. It is also studied for its potential biological activities, such as antimicrobial and anticancer properties.

Role in Medicinal Chemistry

This compound is used as an intermediate in the synthesis of Dexlansoprazole and Lansoprazole . Lansoprazole is a proton pump inhibitor (PPI) used to treat symptoms of gastroesophageal reflux disease (GERD) . Specifically, 4-Chloro-2-(chloromethyl)-3-methyl pyridine hydrochloride can be found as an impurity during the production of Lansoprazole .

The biological activity of this compound is attributed to its interaction with biological targets, potentially acting as an inhibitor of certain enzymes and receptors involved in neurotransmission and cell signaling pathways.

Enzyme Inhibition: Compounds similar in structure can inhibit enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE), which regulates acetylcholine levels in the synaptic cleft.

Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival. Studies have indicated significant inhibition of Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Cytotoxicity: In vitro studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular signaling pathways. Investigations have demonstrated that treatment with varying concentrations of the compound led to increased rates of apoptosis in HeLa cells, suggesting a promising avenue for cancer therapy development.

Neuropharmacological Effects: Research suggests that structurally related compounds could modulate neurotransmitter levels, impacting cognitive functions and potentially offering therapeutic benefits for neurodegenerative diseases.

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Exhibits activity against Gram-positive bacteria |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Enzyme Inhibition | Inhibits acetylcholinesterase |

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-3-methylpyridine involves its interaction with nucleophiles, leading to the formation of various substituted products. The chlorine atoms act as leaving groups, facilitating nucleophilic attack. The presence of the methyl group influences the reactivity and stability of the compound, affecting its overall behavior in chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

4-Chloro-3-methoxy-2-methylpyridine (CAS 107512-34-5)

- Molecular Formula: C₇H₈ClNO

- Key Differences : Replaces the chloromethyl (-CH₂Cl) group at position 2 with a methoxy (-OCH₃) group.

- Impact : The methoxy group enhances electron density on the pyridine ring, reducing electrophilicity compared to the chloromethyl-substituted compound. This substitution lowers reactivity in nucleophilic aromatic substitution (NAS) but increases lipophilicity (log P), influencing pharmacokinetic properties .

3-Amino-2-chloro-4-methylpyridine (CAS 133627-45-9)

- Molecular Formula : C₆H₇ClN₂

- Key Differences: Features an amino (-NH₂) group at position 3 instead of a methyl group.

- Impact: The amino group enables hydrogen bonding, improving solubility in polar solvents (e.g., water or ethanol). This makes the compound more suitable for aqueous-phase reactions compared to the hydrophobic 4-Chloro-2-(chloromethyl)-3-methylpyridine .

6-Chloro-2-methoxy-3-nitropyridine (CAS 17228-64-7)

- Similarity Score : 0.80 (structural similarity based on )

- Key Differences: Introduces a nitro (-NO₂) group at position 3 and methoxy at position 2.

- Impact : The nitro group is a strong electron-withdrawing group, increasing the ring’s electrophilicity and susceptibility to reduction reactions. This contrasts with the chloromethyl group, which is more reactive in alkylation or cross-coupling reactions .

Physical and Chemical Properties

Pharmacological Relevance

- This compound : Identified as Lansoprazole Impurity 17 and Rabeprazole Impurity , highlighting its role in quality control during drug synthesis .

- 4-Chloro-3-methoxy-2-methylpyridine: Known as Pantoprazole Impurity 23, emphasizing the structural similarities among proton pump inhibitor intermediates .

Biological Activity

4-Chloro-2-(chloromethyl)-3-methylpyridine (CAS Number: 168167-48-4) is a chlorinated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an antimicrobial agent and has been investigated for its effects on various biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H7Cl2N

- Molecular Weight : 176.04 g/mol

Antimicrobial Properties

Research indicates that this compound demonstrates notable antimicrobial activity. In vitro studies have shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi, indicating broad-spectrum activity .

Cytotoxicity and Safety Profile

While exploring the biological activity, it is crucial to assess the cytotoxicity of the compound. Studies have reported that this compound can cause skin and eye irritation upon contact, highlighting the need for caution during handling .

Table 2: Cytotoxicity Profile

| Endpoint | Result |

|---|---|

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

The exact mechanism by which this compound exerts its antimicrobial effects remains under investigation. However, it is hypothesized that the chlorinated groups may interact with microbial cellular membranes or interfere with essential metabolic pathways, leading to cell death.

Case Studies and Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. For instance, modifications in the chlorination process have been explored to improve yields and reduce by-products during synthesis .

In one notable study, researchers synthesized a series of chlorinated pyridines, including this compound, and evaluated their biological activities. The results indicated that structural variations influenced antibacterial potency significantly, suggesting that further modifications could yield even more effective derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.